2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]

Asymmetric Catalysis Hydrogenation Chiral Ligands

2,2',3,3'-Tetrahydro-1,1'-spirobi[indene] (CAS: 7197-62-8), also known as 1,1'-spirobiindane, is a spirocyclic aromatic hydrocarbon with molecular formula C17H16 and molecular weight 220.31 g/mol. It serves as the unfunctionalized parent scaffold for the privileged 1,1'-spirobiindane ligand family, characterized by C2 symmetry, strong conformational rigidity, high thermal stability (boiling point 338.3°C at 760 mmHg), and a calculated LogP of 3.8651.

Molecular Formula C17H16
Molecular Weight 220.31 g/mol
CAS No. 7197-62-8
Cat. No. B1610910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]
CAS7197-62-8
Molecular FormulaC17H16
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESC1CC2(CCC3=CC=CC=C32)C4=CC=CC=C41
InChIInChI=1S/C17H16/c1-3-7-15-13(5-1)9-11-17(15)12-10-14-6-2-4-8-16(14)17/h1-8H,9-12H2
InChIKeyOPELWUSJOIBVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2',3,3'-Tetrahydro-1,1'-spirobi[indene] (CAS: 7197-62-8) Technical Baseline for Sourcing and Research Use


2,2',3,3'-Tetrahydro-1,1'-spirobi[indene] (CAS: 7197-62-8), also known as 1,1'-spirobiindane, is a spirocyclic aromatic hydrocarbon with molecular formula C17H16 and molecular weight 220.31 g/mol [1]. It serves as the unfunctionalized parent scaffold for the privileged 1,1'-spirobiindane ligand family, characterized by C2 symmetry, strong conformational rigidity, high thermal stability (boiling point 338.3°C at 760 mmHg), and a calculated LogP of 3.8651 [2]. The compound is commercially available at 98% purity for use as a synthetic intermediate, chiral ligand precursor, and building block for polymers of intrinsic microporosity (PIMs) [3].

Why Generic Substitution of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene] Scaffolds Is Not Advisable in Chiral Ligand and Polymer Applications


The spirobiindane framework cannot be casually substituted with alternative axially chiral scaffolds (e.g., BINOL or TADDOL) due to fundamental differences in geometric parameters that directly govern catalytic outcomes and material properties. The dihedral angle between the two indane rings in the spirobiindane scaffold (~70°–90°) is significantly larger than that of BINOL, which alters the spatial orientation of coordinating functional groups and the resulting chiral environment [1][2]. Furthermore, the spirocyclic junction confers enhanced conformational rigidity compared to biaryl systems, preventing free rotation and ensuring a fixed chiral pocket [3]. This structural differentiation translates into quantifiable differences in enantioselectivity, catalyst turnover, and polymer microporosity that render generic substitution scientifically invalid for performance-critical applications [4].

2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]: Quantified Performance Differentiation Against Comparator Scaffolds


Enantioselectivity Advantage of Spirobiindane-Derived SIPHOS Ligands in Rhodium-Catalyzed Asymmetric Hydrogenation

SIPHOS, a monodentate phosphoramidite ligand derived from the 1,1'-spirobiindane scaffold, achieves enantioselectivities up to 99% ee in the rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino esters [1]. This performance exceeds that of earlier monodentate BINOL-based phosphoramidites, which typically achieve enantioselectivities in the range of 82–94% ee under comparable conditions [2][3]. The enhanced enantiocontrol is attributed to the larger dihedral angle and greater conformational rigidity of the spirobiindane backbone [4].

Asymmetric Catalysis Hydrogenation Chiral Ligands

Catalyst Turnover Number Advantage: SDP Ligands Achieve S/C Ratio of 100,000 in Ketone Hydrogenation

Spiro diphosphine ligands (SDP) containing the 1,1'-spirobiindane scaffold demonstrate a substrate-to-catalyst (S/C) ratio of up to 100,000 in the ruthenium-catalyzed asymmetric hydrogenation of simple ketones, while maintaining enantioselectivity up to 99.5% ee [1]. This S/C ratio substantially exceeds the typical range of 100–1,000 observed for BINAP-derived ruthenium catalysts in comparable ketone hydrogenations [2][3]. The exceptional activity enables significantly lower catalyst loadings and reduced metal contamination in the final product.

Asymmetric Hydrogenation Catalyst Efficiency S/C Ratio

Structural Differentiation: Spirobiindane Dihedral Angle (~70°–90°) vs. BINOL (~60°–70°) Governs Chiral Environment

X-ray crystallographic analysis reveals that the dihedral angle between the two benzene rings in substituted spirobiindane scaffolds ranges from 70.44° to 83.7° [1][2], which is consistently larger than the dihedral angle of BINOL (approximately 60°–70°) [3]. This larger dihedral angle, combined with the spirocyclic carbon that fixes the two indane rings in a perpendicular orientation, creates a distinctly different and more rigid chiral pocket than that of biaryl systems [4]. The geometric difference directly influences the spatial arrangement of coordinating atoms in derived ligands, altering substrate approach vectors and the resulting stereochemical outcome.

Crystal Structure Chiral Scaffold Dihedral Angle

Enantioselectivity Sign Reversal: SPINOL-Derived Phosphoric Acids Provide Opposite Product Configuration to BINOL-Derived Counterparts

In chiral phosphoric acid (CPA)-catalyzed asymmetric arylation reactions, the sign of enantioselectivity (positive or negative ee value) can be tuned by selecting either a BINOL-derived backbone or a SPINOL-derived backbone with identical phosphoric acid functional groups [1]. Specifically, an (R)-BINOL-derived CPA and an (S)-SPINOL-derived CPA produce the same enantiomer of the product due to the different spatial orientation of the phosphoric acid group imposed by each scaffold [2]. This ability to invert enantioselectivity sign without changing the chiral sense of the backbone is not achievable with most other chiral scaffolds and provides a unique synthetic advantage for accessing both enantiomers of a target compound.

Chiral Phosphoric Acid Organocatalysis Asymmetric Arylation

Polymer Microporosity: Spirobisindane-Based PIM-1 Achieves BET Surface Area >700 m²/g vs. <50 m²/g for Non-Spiro Analogues

Polymers of intrinsic microporosity (PIMs) derived from the spirobisindane scaffold, such as the archetypal PIM-1 synthesized from 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI), achieve BET surface areas exceeding 700 m²/g and demonstrate high gas permeability coefficients [1][2]. In contrast, analogous ladder polymers lacking the spirocyclic junction exhibit BET surface areas typically below 50 m²/g due to efficient chain packing and loss of microporosity [3]. The spiro-center frustrates polymer chain packing by preventing dense intermolecular alignment, creating the free volume elements essential for gas transport and molecular sieving.

Polymers of Intrinsic Microporosity Gas Separation BET Surface Area

Synthetic Accessibility: B(C₆F₅)₃-Catalyzed Cascade Cyclization of gem-Difluorides Provides High-Yield Route to Substituted Spirobiindenes

Substituted 2,2',3,3'-tetrahydro-1,1'-spirobiindenes can be synthesized in high yields from chemically robust aliphatic gem-difluorides via a B(C₆F₅)₃-catalyzed intramolecular cascade Friedel-Crafts cyclization in hexafluoro-2-propanol (HFIP) solvent [1]. This methodology does not require silicon-based trapping reagents and proceeds with high efficiency even with unactivated C(sp³)-F bonds . The reaction pathway is distinct from traditional spirobiindane syntheses, which typically require multi-step sequences involving aldol condensation of indanones followed by reduction, and offers a complementary approach for accessing functionalized derivatives that are difficult to prepare by conventional routes.

Synthetic Methodology C-F Bond Activation Friedel-Crafts Cyclization

2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]: Recommended Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Pharmaceutical Intermediate Synthesis: High-Enantioselectivity Hydrogenation of Dehydroamino Acid Derivatives

Procure spirobiindane-derived SIPHOS or SDP ligands for rhodium- or ruthenium-catalyzed asymmetric hydrogenation of α- and β-dehydroamino acid esters to produce enantiomerically enriched α-amino acid derivatives with up to 99% ee [1]. The S/C ratio of up to 100,000 for SDP ligands enables catalyst loadings as low as 0.001 mol%, significantly reducing metal contamination in active pharmaceutical ingredient (API) synthesis and lowering overall production costs [2]. This scenario is particularly relevant for manufacturing chiral building blocks of peptidomimetic drugs, ACE inhibitors, and unnatural amino acid derivatives.

Gas Separation Membrane Manufacturing: Synthesis of PIM-1 and Related Microporous Polymers

Use 2,2',3,3'-tetrahydro-1,1'-spirobi[indene] as a precursor for synthesizing 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI), the essential monomer for PIM-1 and related polymers of intrinsic microporosity [3]. The spiro-center is structurally mandatory for achieving BET surface areas >700 m²/g; non-spiro analogues lack sufficient microporosity for practical gas separation applications [4]. Target applications include CO₂/N₂ separation for carbon capture, H₂/CH₄ separation for hydrogen purification, and O₂/N₂ separation for membrane-based air separation.

Asymmetric Organocatalysis: Chiral Phosphoric Acid Screening for Enantioselective Transformations

Synthesize SPINOL-derived chiral phosphoric acids (CPAs) from the spirobiindane scaffold for use in Brønsted acid-catalyzed asymmetric reactions including Friedel-Crafts alkylations, asymmetric arylations, and transacetalizations [5]. The distinct dihedral angle and scaffold geometry of SPINOL-CPAs provides complementary enantioselectivity profiles to BINOL-derived CPAs, enabling access to both enantiomers of a target product without synthesizing the enantiomeric ligand [6]. This makes spirobiindane-derived CPAs a valuable addition to catalyst screening libraries for medicinal chemistry and natural product synthesis.

Chiral Ligand Development: Spiro Monophosphinite and Spiro Bisoxazoline Ligand Synthesis

Employ 2,2',3,3'-tetrahydro-1,1'-spirobi[indene] as the core scaffold for developing novel chiral ligands including spiro monophosphinites (16–32% yield over eight steps) [7] and spiro bisoxazoline (SpirBOX) ligands for asymmetric cyclopropanation and allylic oxidation [8]. The non-C₂-symmetric 3-oxo-1,1′-spirobiindane scaffold features a large dihedral angle (~87°–90°) that critically enhances catalytic activity and enantioselectivity in rhodium-catalyzed transformations [9]. The rigid spirocyclic framework ensures a well-defined chiral environment that resists conformational distortion during catalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.